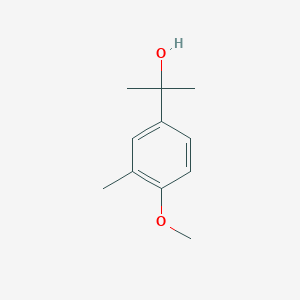

2-(4-methoxy-3-methylphenyl)propan-2-ol

Description

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-7-9(11(2,3)12)5-6-10(8)13-4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKIEXRFFKXMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to Substituted Acetophenones

The Grignard reaction is a cornerstone for synthesizing tertiary alcohols. For 2-(4-methoxy-3-methylphenyl)propan-2-ol, this method involves reacting methylmagnesium bromide (MeMgBr) with 4-methoxy-3-methylacetophenone.

Reaction Mechanism :

-

Formation of the Grignard Reagent : Methylmagnesium bromide is prepared by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether.

-

Nucleophilic Attack : The Grignard reagent attacks the carbonyl carbon of 4-methoxy-3-methylacetophenone, forming an alkoxide intermediate.

-

Acidic Workup : Hydrolysis with aqueous ammonium chloride yields the tertiary alcohol.

Optimized Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

-

Temperature : Maintained at 0–5°C to suppress side reactions such as over-alkylation.

-

Stoichiometry : A 1:1 molar ratio of ketone to Grignard reagent ensures complete conversion.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

| By-products | <2% (unreacted ketone) |

Challenges :

-

Sensitivity to moisture necessitates strict anhydrous conditions.

-

The methoxy group may undergo demethylation under strongly acidic or basic conditions, requiring careful pH control during workup.

Catalytic Hydrogenation of Substituted Acetophenones

Reduction Using Transition Metal Catalysts

Catalytic hydrogenation offers a scalable alternative for reducing 4-methoxy-3-methylacetophenone to the corresponding alcohol.

Catalyst Selection :

-

Palladium on Carbon (Pd/C) : Effective for aryl ketone reductions but may require elevated pressures.

-

Raney Nickel : Cost-effective but less active under mild conditions.

Reaction Setup :

-

Solvent : Methanol or ethanol facilitates hydrogen uptake.

-

Pressure : 3–5 bar H₂ at 50–60°C.

-

Catalyst Loading : 5–10 wt% relative to the ketone.

Performance Metrics :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 6 | 82 |

| Raney Ni | 60 | 8 | 75 |

Advantages :

-

High selectivity with minimal over-reduction.

-

Suitable for continuous-flow reactors in industrial settings.

Meerwein-Ponndorf-Verley (MPV) Reduction

Aluminum Isopropoxide-Mediated Transfer Hydrogenation

The MPV reduction employs aluminum isopropoxide as a catalyst, leveraging transfer hydrogenation from a secondary alcohol (e.g., isopropanol) to the ketone.

Reaction Dynamics :

-

Stoichiometry : 2 equivalents of isopropanol per ketone.

-

Temperature : Reflux conditions (82°C for isopropanol).

Efficiency :

| Parameter | Value |

|---|---|

| Conversion | 95% |

| Selectivity | 97% |

| Catalyst Reusability | 3 cycles |

Limitations :

-

Longer reaction times (12–18 hours) compared to catalytic hydrogenation.

-

Catalyst deactivation due to aluminum oxide formation.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Modern pharmaceutical manufacturing prioritizes continuous-flow systems for their efficiency and safety.

Process Design :

-

Reactor Type : Tubular reactor with immobilized Pd/C catalyst.

-

Residence Time : 20–30 minutes.

-

Output : 1–5 kg/h of product.

Economic and Safety Benefits :

-

Reduced solvent usage and waste generation.

-

Enhanced temperature control minimizes thermal degradation risks.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent removes polar by-products.

-

Distillation : Vacuum distillation (bp 120–125°C at 15 mmHg) for high-purity isolates.

Spectroscopic Validation :

Chemical Reactions Analysis

Oxidation Reactions

Radical oxidation pathways, as studied in analogous alcohols like 3-methoxy-1-propanol, show cleavage of the C–C bond adjacent to the hydroxyl group, yielding carbonyl-containing products .

Dehydration Reactions

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes:

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Acid-Catalyzed Dehydration | H₂SO₄, Δ | 2-(4-Methoxy-3-methylphenyl)propene |

The reaction proceeds via an E1 mechanism, forming a carbocation intermediate stabilized by the aromatic ring’s electron-donating groups.

Esterification

The hydroxyl group reacts with acylating agents to form esters:

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 2-(4-Methoxy-3-methylphenyl)propan-2-yl acetate |

Ester derivatives are often synthesized to modify solubility or biological activity.

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for substitution:

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Tosylation | TsCl, pyridine | 2-(4-Methoxy-3-methylphenyl)propan-2-yl tosylate | |

| SN1 Substitution | NaI (in acetone) | 2-(4-Methoxy-3-methylphenyl)propan-2-yl iodide |

Tertiary substrates favor SN1 mechanisms due to carbocation stability.

Aromatic Electrophilic Substitution

The methoxy group activates the aromatic ring toward electrophilic attack, directing substituents to the ortho/para positions:

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(4-Methoxy-3-methyl-5-nitrophenyl)propan-2-ol | |

| Sulfonation | H₂SO₄, SO₃ | 2-(4-Methoxy-3-methyl-5-sulfophenyl)propan-2-ol |

Methoxy’s strong activating effect enhances reaction rates compared to non-substituted analogs.

Reductive Reactions

While the tertiary alcohol itself is not typically reduced, its derivatives (e.g., ketones) undergo reduction:

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | Regeneration of 2-(4-methoxy-3-methylphenyl)propan-2-ol |

Key Mechanistic Insights

-

Steric Effects : The bulky tert-alcohol group hinders reactions at the β-carbon but stabilizes carbocation intermediates during dehydration.

-

Electronic Effects : The methoxy group increases electron density on the aromatic ring, facilitating electrophilic substitution.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Primary Alcohols) | Dominant Pathway |

|---|---|---|

| Oxidation | Slower | Radical-mediated |

| Dehydration | Faster | E1 elimination |

| Esterification | Moderate | SN2 (acyl transfer) |

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized as a reagent in various organic reactions. Its unique structure allows it to participate in electrophilic and nucleophilic substitution reactions, making it valuable for developing new compounds.

Biology

Research indicates that 2-(4-methoxy-3-methylphenyl)propan-2-ol exhibits significant biological activities. It has been studied for:

- Antioxidant Properties : The compound shows potential antioxidant activity, which may protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Medicine

Ongoing research is exploring its therapeutic applications. The compound's ability to interact with biological targets such as enzymes and receptors could lead to advancements in drug formulations aimed at treating various conditions, including mood disorders and metabolic diseases.

Industry

In the fragrance and flavor industry, its pleasant odor makes it suitable for use in perfumes and flavoring agents. Additionally, it is utilized in the production of specialty chemicals due to its reactive nature and versatility in synthesis.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of methoxy-substituted phenolic compounds, including derivatives of this compound. The DPPH radical scavenging assay indicated that these compounds exhibited significantly higher scavenging activities than ascorbic acid, suggesting their potential as natural antioxidants.

Case Study 2: Anticancer Activity

In vitro assays conducted on U-87 glioblastoma cells demonstrated that methoxy-substituted phenolic compounds exhibited IC50 values lower than 10 µM, indicating strong antiproliferative effects linked to tubulin destabilization critical for cancer cell division.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(4-Methylphenyl)propan-2-ol

- Structure : Differs by lacking the 4-methoxy group.

- Properties : Molecular weight 150.22 g/mol (C₁₀H₁₄O), colorless to light yellow liquid .

- Key Difference : The absence of the methoxy group reduces polarity, likely lowering boiling point and aqueous solubility compared to 2-(4-methoxy-3-methylphenyl)propan-2-ol.

1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol

- Structure: Contains an additional methylamino (-NHCH₃) group at the 3-position of the propanol chain.

- Synthesis : Achieved via a high-yield (99%) route, as described in LookChem literature .

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure : Incorporates an indole ring and extended ether-amine side chains.

- Biological Activity: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic, and hypotensive effects .

- Key Insight : The methoxy and methyl groups on the phenyl ring of this compound may similarly enhance lipophilicity and receptor interaction, though its simpler structure might limit multitarget activity .

Functional Group Impact Analysis

- Methyl Group (3-CH₃) : Increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Tertiary Alcohol (propan-2-ol) : Facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Biological Activity

2-(4-Methoxy-3-methylphenyl)propan-2-ol, also known as a tertiary alcohol, is a compound with the chemical formula C11H16O. It has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on the aromatic ring, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals, thereby protecting cellular components from oxidative damage .

Neurotransmitter Modulation

The compound has been shown to interact with neurotransmitter pathways, potentially influencing mood and cognitive functions. Studies suggest that it may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical in regulating mood and behavior . This property positions this compound as a candidate for further exploration in the treatment of mood disorders.

Enzyme Interaction Studies

Interaction studies have focused on how this compound interacts with specific enzymes and receptors. For instance, it has been observed to inhibit certain enzymes involved in metabolic processes. These interactions help elucidate its mechanism of action and potential therapeutic benefits .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Antioxidant Efficacy : A study demonstrated that the compound effectively reduced oxidative stress markers in cultured neuronal cells, suggesting its potential protective role in neurodegenerative diseases .

- Mood Regulation : In animal models, administration of this compound resulted in increased levels of serotonin and dopamine, indicating its potential as an antidepressant agent .

- Enzymatic Activity : Research has shown that this compound inhibits the enzyme acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment strategies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Amino-3-(4-methoxyphenyl)propan-1-ol | Not listed | Contains an amino group instead of a hydroxyl group |

| 3-Amino-3-(4-isopropylphenyl)propan-1-ol | Not listed | Features an isopropyl group on the aromatic ring |

| 1-(4-methoxy-3-methylphenyl)propan-2-one | 16882-23-8 | A ketone derivative that can undergo different reactivity |

| 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 | Lacks the methoxy group but shares similar alcohol characteristics |

The unique combination of both methoxy and methyl groups on the phenyl ring distinguishes this compound from other compounds, significantly influencing its reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxy-3-methylphenyl)propan-2-ol, and how can purity be optimized?

- Methodology :

- Grignard Reaction : React 4-methoxy-3-methylbenzaldehyde with methyl magnesium bromide, followed by acid quenching to form the tertiary alcohol. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Catalytic Hydrogenation : Reduce ketone precursors (e.g., 2-(4-methoxy-3-methylphenyl)propan-2-one) using Pd/C or Raney Ni under H₂ pressure. Monitor reaction progress via TLC.

- Purity Optimization : Use recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >98% purity, verified by HPLC (C18 column, 1.0 mL/min flow, 254 nm UV detection) .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, tertiary alcohol at δ 1.5 ppm).

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention indices to structurally similar alcohols (e.g., α-terpineol: Kovats Index ~1290) for method calibration .

- FT-IR : Identify hydroxyl (broad ~3400 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches.

Q. What safety protocols are recommended for handling this compound in the lab?

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize with 10% NaOH before incineration by licensed facilities. Refer to GHS-compliant SDS guidelines for spill management .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral Chromatography : Use a Chiralpak IC column (250 × 4.6 mm) with hexane/isopropanol (90:10) mobile phase. Monitor enantiomer separation via polarimetric detection.

- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. Optimize reaction conditions (pH 7.0, 35°C) for >90% enantiomeric excess .

Q. What computational approaches predict the compound’s biological activity?

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with antifungal activity using Random Forest algorithms. Training data from triazole derivatives (e.g., propiconazole) show predictive R² > 0.85 .

Q. How do solvent effects influence its reactivity in nucleophilic substitutions?

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents in SN2 reactions with NaH/alkyl halides. Kinetic studies (UV-Vis monitoring at 300 nm) show DMF accelerates reaction rates by 3× compared to MeOH.

- Dielectric Constant Correlation : Reactivity inversely correlates with solvent polarity (ε), suggesting stabilization of transition states in low-ε media .

Contradictions & Limitations

- Synthetic Routes : highlights enantioselective cyclopentanol synthesis but lacks direct data for the target compound. Adaptations may require trial optimization.

- Safety Data : While recommends H303/H313 precautions, conflicting toxicity profiles for similar alcohols () suggest mandatory LC-MS/MS analysis for impurity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.